F-carbocyclic-AZT
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Overview
Description
F-carbocyclic-AZT is a synthetic carbocyclic nucleoside analog. It is structurally related to azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. The modification involves replacing the sugar moiety with a carbocyclic ring, which enhances the compound’s stability and resistance to enzymatic degradation. This compound has shown potential in antiviral therapies, particularly against HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-carbocyclic-AZT typically involves several steps, starting from a suitable carbocyclic precursor. One common method includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring can be synthesized through a series of cyclization reactions.
Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions. This step often involves the use of azidotrimethylsilane (TMS-N3) as the azide source.
Coupling with the Nucleobase: The carbocyclic ring is then coupled with the nucleobase (thymine) through glycosylation reactions. This step may involve the use of Lewis acids as catalysts.
Final Deprotection and Purification: The final compound is obtained after deprotection of any protecting groups used during the synthesis and purification through chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
F-carbocyclic-AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like azido or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Azidotrimethylsilane (TMS-N3), sodium azide (NaN3)
Major Products
The major products formed from these reactions include various functionalized carbocyclic nucleosides, which can be further modified for specific applications.
Scientific Research Applications
F-carbocyclic-AZT has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carbocyclic nucleosides and their reactivity.
Biology: The compound is studied for its antiviral properties, particularly against HIV.
Medicine: this compound is explored as a potential therapeutic agent for HIV/AIDS treatment. Its enhanced stability makes it a promising candidate for drug development.
Industry: The compound is used in the synthesis of other carbocyclic nucleosides and as a reference standard in analytical chemistry.
Mechanism of Action
F-carbocyclic-AZT exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during replication, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
Carbovir: Another carbocyclic nucleoside analog with antiviral properties.
Abacavir: A carbocyclic nucleoside analog used in combination therapies for HIV.
Uniqueness
F-carbocyclic-AZT is unique due to its enhanced stability and resistance to enzymatic degradation compared to AZT. This makes it a more potent and long-lasting antiviral agent. Additionally, its carbocyclic structure provides a different pharmacokinetic profile, potentially reducing side effects and improving patient compliance.
Properties
CAS No. |
127530-13-6 |
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Molecular Formula |
C11H14FN5O3 |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-[(1S,2S,3S,4S)-4-azido-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14FN5O3/c1-5-3-17(11(20)14-10(5)19)8-2-7(15-16-13)6(4-18)9(8)12/h3,6-9,18H,2,4H2,1H3,(H,14,19,20)/t6-,7+,8+,9+/m1/s1 |
InChI Key |
HTMVXNVHLREVGF-XGEHTFHBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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